Product packaging for 5,6-dichloropyrimidine-4-carbonitrile(Cat. No.:CAS No. 1801925-57-4)

5,6-dichloropyrimidine-4-carbonitrile

Cat. No.: B6589541
CAS No.: 1801925-57-4
M. Wt: 173.98 g/mol
InChI Key: IHLRTNWJJQYGJP-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidine-4-carbonitrile (CAS 1801925-57-4) is a halogenated pyrimidine derivative that serves as a versatile chemical building block in organic synthesis and drug discovery research. Its molecular formula is C 5 HCl 2 N 3 , with a molecular weight of 173.99 g/mol . This compound is valued for its multifunctional reactivity, primarily as a key precursor for the synthesis of more complex heterocyclic systems. The presence of two chlorine atoms at the 5 and 6 positions of the pyrimidine ring and a nitrile group at the 4 position makes it an excellent substrate for sequential nucleophilic substitution reactions . Researchers can selectively displace these chlorine atoms with various nucleophiles, such as amines, to create diverse diamino-substituted pyrimidine libraries. These libraries are of significant interest in medicinal chemistry for screening against biological targets like kinase enzymes . Furthermore, the electron-deficient nature of the pyrimidine core, functionalized with strong electron-withdrawing groups, suggests potential applications in the development of organic electronic materials. Similar pyrimidine-5-carbonitrile derivatives have been successfully incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) for use in organic light-emitting diodes (OLEDs) and optical sensors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1801925-57-4

Molecular Formula

C5HCl2N3

Molecular Weight

173.98 g/mol

IUPAC Name

5,6-dichloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)9-2-10-5(4)7/h2H

InChI Key

IHLRTNWJJQYGJP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C#N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5,6 Dichloropyrimidine 4 Carbonitrile and Analogous Structures

De Novo Synthesis Approaches for Pyrimidine (B1678525) Core with Halogenation

De novo synthesis involves the construction of the pyrimidine ring from acyclic precursors. nih.gov This foundational approach allows for the strategic placement of substituents by selecting appropriately functionalized starting materials. The process typically involves the condensation of a three-carbon unit with a compound containing an amidine moiety, such as urea (B33335) or formamidine. google.comgoogle.comwikipedia.org

Achieving specific chlorination patterns on the pyrimidine ring is critical for defining the molecule's subsequent reactivity. Direct electrophilic C-substitution on the electron-deficient pyrimidine ring can be challenging, so indirect methods are often employed. wikipedia.org

A primary strategy involves the synthesis of a pyrimidine core bearing hydroxyl groups at the desired positions, which are then converted to chlorides. For example, 4,6-dihydroxypyrimidine (B14393) can be synthesized and subsequently chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride to yield 4,6-dichloropyrimidine (B16783). google.comchemicalbook.com This transformation is a robust and widely used method for producing dichloropyrimidine intermediates.

For direct C-H chlorination, particularly at the electron-rich C-5 position, N-chlorosuccinimide (NCS) is an effective reagent, especially when the pyrimidine ring is activated by electron-donating groups. arkat-usa.orgresearchgate.netresearchgate.net More advanced methods for regioselective halogenation include the use of hypervalent iodine(III) reagents, which can facilitate clean and efficient chlorination at specific positions under mild, aqueous conditions. nih.gov

Table 1: Common Reagents for Chlorination in Pyrimidine Synthesis

Reagent Type of Chlorination Typical Position(s) Reference(s)
Phosphorus Oxychloride (POCl₃) Hydroxyl Replacement C-2, C-4, C-6 google.comacs.org
Thionyl Chloride (SOCl₂) Hydroxyl Replacement C-4, C-6 google.com
N-Chlorosuccinimide (NCS) C-H Chlorination C-5 arkat-usa.orgresearchgate.net

The introduction of a nitrile group can be accomplished at various stages of the synthesis. In de novo approaches, precursors already containing the cyano group can be utilized. For instance, cyanoacetate (B8463686) can be cyclized with urea to form 4-amino-2,6(1H,3H)-pyrimidinedione, which can be further functionalized. google.com

Alternatively, the nitrile functionality is often introduced onto a pre-formed pyrimidine ring through nucleophilic substitution or transformation of another functional group. A common method involves the conversion of a formyl (aldehyde) group into the corresponding nitrile. This is typically a two-step process where the aldehyde first reacts with hydroxylamine (B1172632) to form an oxime, which is then dehydrated to the nitrile. acs.org Another powerful route is the displacement of a suitable leaving group, such as a sulfonyl group, by a cyanide salt like potassium cyanide (KCN). arkat-usa.orgresearchgate.net

Derivatization from Precursor Pyrimidine Scaffolds

Modifying existing pyrimidine structures is a highly effective and common strategy for generating complex derivatives. This approach leverages commercially available or easily synthesized pyrimidine precursors, which are then elaborated through a series of chemical transformations.

The Vilsmeier-Haack reaction provides a powerful method for the simultaneous chlorination and formylation of activated heterocyclic systems. organic-chemistry.orgwikipedia.org While direct synthesis of 5,6-dichloropyrimidine-4-carbonitrile via this method is not widely reported, the synthesis of the analogous and pharmaceutically relevant intermediate, 4,6-dichloropyrimidine-5-carbonitrile (B1297664), from 4,6-dihydroxypyrimidine is a well-established example of this strategy's utility. acs.org

The process begins with the treatment of 4,6-dihydroxypyrimidine with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). wikipedia.org This single step accomplishes two critical transformations: the conversion of both hydroxyl groups to chlorides and the regioselective installation of a formyl group at the electron-rich C-5 position. acs.org The resulting 4,6-dichloro-5-formylpyrimidine is then converted to the target nitrile. The aldehyde is first reacted with hydroxylamine hydrochloride to yield an oxime intermediate, which is subsequently dehydrated under heating to afford 4,6-dichloropyrimidine-5-carbonitrile. acs.org

Table 2: Step-wise Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile via Vilsmeier-Haack Reaction

Step Starting Material Reagents Intermediate/Product Yield Reference
1 4,6-Dihydroxypyrimidine POCl₃, DMF in DCM N-((4,6-Dihydroxypyrimidin-5-yl)methylene)-N-methylmethanaminium Chloride - acs.org
2 Step 1 Intermediate Hydroxylamine Hydrochloride in Ethanol/Water 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride - acs.org

An alternative and versatile route to dichlorinated pyrimidine carbonitriles involves the use of methylthio-substituted pyrimidines as key precursors. arkat-usa.orgresearchgate.net This strategy leverages the methylthio (-SCH₃) group as a precursor to a good leaving group, which can then be displaced by a cyanide nucleophile.

A representative synthesis starts with 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This starting material can be prepared in high yield from thiobarbituric acid. arkat-usa.org The core of the strategy involves two key transformations:

Oxidation: The methylthio group is oxidized to a methylsulfonyl group (-SO₂CH₃). The sulfonyl group is an excellent leaving group for subsequent nucleophilic aromatic substitution. This oxidation is commonly performed using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). arkat-usa.org

Cyanation: The methylsulfonyl group is displaced by a cyanide anion, typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), to introduce the nitrile functionality at the C-2 position. researchgate.netresearchgate.net

Following the introduction of the nitrile, further modifications, such as chlorination at the C-5 position with NCS, can be performed to arrive at the final, highly substituted pyrimidine. arkat-usa.orgresearchgate.net This modular approach allows for the synthesis of a variety of substituted pyrimidine-2-carbonitriles. researchgate.net

Table 3: Key Transformations in the Synthesis from Methylthio-Pyrimidines

Precursor Reagent(s) Transformation Product Yield Reference(s)
4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine m-CPBA Oxidation of sulfide (B99878) to sulfone 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine - arkat-usa.org
4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine NaCN Displacement of sulfone with cyanide 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile 92% arkat-usa.org

Dichloropyrimidine derivatives, including structures analogous to this compound, are excellent substrates for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a particularly powerful tool for installing amine functionalities, which are prevalent in biologically active molecules. nih.govberkeley.edu

This reaction allows for the selective substitution of one or both chlorine atoms with a wide range of primary or secondary amines. The reaction typically employs a palladium catalyst (e.g., Pd(dba)₂), a phosphine (B1218219) ligand (e.g., BINAP, DavePhos), and a base (e.g., K₂CO₃ or NaOt-Bu). nih.gov The choice of ligand and reaction conditions can influence the selectivity and efficiency of the amination, sometimes allowing for controlled mono-amination even with an excess of the amine. Studies on the amination of 4,6-dichloropyrimidine with bulky adamantane-containing amines have shown that while mono-amination can proceed smoothly, the introduction of a second amino group often requires harsher conditions or carefully optimized catalytic systems due to increased steric hindrance. nih.gov

Table 4: Palladium-Catalyzed Amination of 4-Amino-6-chloropyrimidine with Adamantylamine

Ligand Amine (equiv.) Product Yield Reference
DavePhos 2 4,6-Bis(adamantan-1-ylamino)pyrimidine 45% nih.gov
Ph-JosiPhos 2 4,6-Bis(adamantan-1-ylamino)pyrimidine 30% nih.gov
Cy-JosiPhos 2 4,6-Bis(adamantan-1-ylamino)pyrimidine 30% nih.gov
DavePhos 4 4,6-Bis(adamantan-1-ylamino)pyrimidine 60% nih.gov

Scalable Process Development and Optimization for Pyrimidine Carbonitriles

The development of a practical and scalable synthesis for pyrimidine carbonitriles is crucial due to their role as key intermediates in the production of pharmaceuticals and pesticides. acs.org A significant challenge has been the lack of convenient processes for large-scale manufacturing. acs.org An effective strategy addresses this by starting from readily available precursors and ensuring that all intermediates are stable for storage under normal conditions. acs.orgacs.org

A proven multi-kilogram scale synthesis for the analogous 4,6-dichloropyrimidine-5-carbonitrile has been successfully executed, demonstrating a viable pathway for industrial production. acs.org The strategy begins with the inexpensive starting material 4,6-dihydroxypyrimidine. acs.orgacs.org The key transformations involve a Vilsmeier-Haack reaction to install the formyl group and chlorinate the hydroxyl groups, followed by conversion of the aldehyde to a nitrile. acs.org

The process was optimized for large-scale application, with a documented successful production at a 24 kg scale for the final product. acs.org A critical aspect of the scalability is the stability of the intermediates; for instance, the Vilsmeier reaction intermediate was manufactured on a 20 kg scale and showed no decomposition up to 300 °C in Differential Scanning Calorimetry (DSC) analysis. acs.org The intermediates throughout this process are storable under normal conditions, which is a significant advantage in a manufacturing environment. acs.org

The multi-step synthesis is detailed below:

Vilsmeier Reaction: 4,6-Dihydroxypyrimidine is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) in dichloromethane (B109758) (DCM) to yield N-((4,6-dihydroxypyrimidin-5-yl)methylene)-N-methylmethanaminium chloride. This intermediate was produced in 92.8% yield on a 20 kg scale. acs.org

Oxime Formation: The resulting aldehyde intermediate is reacted with hydroxylamine hydrochloride in water to form the corresponding oxime. Optimization showed that using 1.5 equivalents of hydroxylamine hydrochloride for 15 hours maximized the conversion rate. acs.org

Dehydration to Nitrile: The final step involves the dehydration of the oxime to the target nitrile, 4,6-dichloropyrimidine-5-carbonitrile. This is achieved using phosphorus oxychloride and diisopropylethylamine (DIPEA) in acetonitrile (B52724) (ACN). acs.org The final product was obtained with 100% purity and a 47.7% yield after purification. acs.org

Interactive Table: Multi-Kilogram Scale Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile acs.orgacs.org

Users can filter the data by the reaction step to view the specific reagents and conditions.

Reaction StepStarting MaterialReagentsSolventScale (Starting Material)YieldPurity
Vilsmeier Reaction 4,6-DihydroxypyrimidinePOCl₃, DMFDCM20 kg92.8%97.1%
Oxime Formation Aldehyde IntermediateNH₂OH·HClWater->97% conversion-
Dehydration to Nitrile Oxime IntermediatePOCl₃, DIPEAACN23.5 kg47.7%100.0%

A critical component of scaling up chemical syntheses is a thorough process safety evaluation to identify and mitigate potential thermal hazards. For the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, significant safety studies were undertaken. researchgate.netacs.org

Key findings from the safety evaluation include:

Intermediate Stability: The Vilsmeier intermediate was found to be highly stable, with DSC analysis showing no decomposition up to 300 °C. acs.org

Oxime Formation Safety: The reaction of the aldehyde intermediate with hydroxylamine hydrochloride was studied using a reaction calorimeter (RC1). The adiabatic temperature rise was determined to be a manageable 4.3 °C. However, the reaction completion stream showed a significant exotherm from 140 °C to 208 °C. Based on this, a recommended safe operating temperature was established to be below 58 °C. acs.org

Final Step Safety: The final dehydration step to the nitrile was identified as a type-1 runaway scenario, which carries the lowest risk. acs.org

Product Stability: The final product, 4,6-dichloropyrimidine-5-carbonitrile, was found to be stable for storage at 0–10 °C for nearly a year and at room temperature for six weeks with minimal degradation. acs.org

Interactive Table: Process Safety Data for 4,6-Dichloropyrimidine-5-carbonitrile Synthesis acs.org

Users can select a process stage to view the associated thermal safety data.

Process StageAnalysis MethodKey FindingRecommended Action
Vilsmeier Intermediate DSCNo decomposition detected up to 300 °CStable for storage and handling.
Oxime Formation (Addition) RC1Adiabatic temperature rise of 4.3 °CControlled addition is safe.
Oxime Formation (Mixture) DSCExotherm of 187.0 J/g starting at 140 °CMaintain reaction temperature below 58 °C.
Final Product Storage Stability TestStable for ~1 year at 0-10 °CStore under refrigeration for long-term stability.

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidines is an area of active research, aiming to reduce the environmental impact of these important heterocyclic compounds. Traditional methods often rely on hazardous reagents and solvents.

For the synthesis of functionalized pyrimidines, several greener strategies have been explored:

Use of Phase Transfer Catalysts: In nucleophilic substitution reactions on chloropyrimidines, phase transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) have been effectively used to facilitate C-N bond formation under greener conditions.

One-Pot Methodologies: Combining multiple reaction steps, such as Wittig olefination and bromination, into a one-pot process can significantly reduce waste, energy consumption, and workup procedures.

Alternative Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. For pyrimidine synthesis, replacing hazardous solvents with options like water or bio-renewable solvents like 2-MeTHF is a key goal.

Solvent-Free Reactions: Halogenation and other functionalizations can sometimes be achieved using mechanochemistry (grinding) under solvent-free conditions, drastically reducing solvent waste. google.com For example, the iodination of pyrimidine derivatives has been successfully performed by grinding the substrate with solid iodine and silver nitrate, achieving high yields in short reaction times. google.com

These green principles offer pathways to improve the synthesis of dichloropyrimidine carbonitriles by, for example, developing catalytic, solvent-free chlorination steps or replacing hazardous reagents like phosphorus oxychloride with safer alternatives.

Reactivity and Transformational Chemistry of 5,6 Dichloropyrimidine 4 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Ring

The electron-deficient pyrimidine (B1678525) ring of 5,6-dichloropyrimidine-4-carbonitrile readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at positions 5 and 6 are susceptible to displacement by a variety of nucleophiles. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Selective Halogen Displacement by Nitrogen-Based Nucleophiles (e.g., Carbazoles, Amines)

Nitrogen-based nucleophiles, such as carbazoles and amines, have been successfully employed in SNAr reactions with dichloropyrimidine systems. These reactions are pivotal for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds.

In a notable example, the reaction of a closely related compound, 4,6-dichloropyrimidine-5-carbonitrile (B1297664), with various carbazole (B46965) derivatives demonstrates the feasibility of this transformation. The reaction, conducted in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, yields the corresponding di-carbazolyl-pyrimidine-carbonitriles. This suggests that this compound would behave similarly, offering a pathway to novel carbazole-pyrimidine hybrids.

Carbazole DerivativeProductYield (%)
9H-Carbazole4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile49
3,6-di-tert-butyl-9H-carbazole4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrileNot specified
3,6-dimethoxy-9H-carbazole4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile63

Table 1: Synthesis of Carbazole-Substituted Pyrimidine-5-carbonitriles. This table is based on the reaction with 4,6-dichloropyrimidine-5-carbonitrile and serves as a model for the expected reactivity of this compound.

The reaction with amines also proceeds, although the regioselectivity can be influenced by steric and electronic factors. Generally, the chlorine atom at the 4-position of a dichloropyrimidine is more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the ring nitrogens. nih.gov However, in the case of this compound, the substitution pattern may vary.

Reactivity with Oxygen- and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, and sulfur-based nucleophiles, like thiolates, can also displace the chlorine atoms of this compound. For instance, in related dichloropyrimidine systems, reactions with alkoxides in the presence of a base lead to the formation of alkoxy-substituted pyrimidines. mdpi.com The reaction of ethyl 5,6-dichloropyrimidine-4-carboxylate with nucleophiles like amines or thiols is a known transformation, suggesting similar reactivity for the nitrile analogue. These reactions are typically carried out in polar solvents and may require heating.

The general reactivity trend suggests that monosubstitution is often achievable under controlled conditions, while disubstitution may require harsher conditions or more reactive nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyrimidine ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki–Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar dichloropyrimidines suggests its applicability. For instance, 2-amino-4,6-dichloropyrimidine (B145751) undergoes Sonogashira cross-coupling, a related palladium-catalyzed reaction, indicating the feasibility of such transformations. researchgate.net Generally, these reactions are carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can significantly influence the reaction's efficiency and selectivity.

Carboxylation Reactions at Pyrimidine Ring Positions

Direct palladium-catalyzed carboxylation of the C-Cl bonds of this compound with carbon monoxide is a potential transformation, though specific examples are scarce in the literature. A more common approach to introduce a carboxylic acid group is through the hydrolysis of the nitrile functionality. The commercially available 4,6-dichloro-5-pyrimidinecarboxylic acid suggests that such a transformation from the corresponding nitrile is a viable synthetic route. bldpharm.com This hydrolysis can typically be achieved under acidic or basic conditions.

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can be envisaged for this compound.

The Heck reaction , which couples an aryl or vinyl halide with an alkene, represents a potential pathway for the introduction of alkenyl substituents onto the pyrimidine ring. organic-chemistry.org This reaction typically employs a palladium catalyst and a base.

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, could be utilized to introduce alkynyl moieties. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 2-amino-4,6-dichloropyrimidine has been reported, demonstrating the applicability of this reaction to dichloropyrimidine systems. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would provide an alternative to the classical SNAr for the introduction of amino groups, often under milder conditions and with a broader substrate scope.

Chemical Modifications of the Nitrile Group

The cyano group at the C4 position of the pyrimidine ring is a key functional handle that can be converted into several other important chemical motifs, such as carboxylic acids, amines, or aldehydes.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. bldpharm.com This conversion can be achieved under either acidic or basic conditions. uni.lusigmaaldrich.com

Under acidic conditions, this compound is heated with an aqueous acid like hydrochloric acid. The reaction proceeds through the intermediate 5,6-dichloropyrimidine-4-carboxamide to yield the final product, 5,6-dichloropyrimidine-4-carboxylic acid, along with an ammonium (B1175870) salt. bldpharm.comsigmaaldrich.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide solution. bldpharm.com This process also forms the intermediate amide but ultimately yields the sodium salt of the carboxylic acid (sodium 5,6-dichloro-4-pyrimidinate) and ammonia (B1221849) gas. bldpharm.comsigmaaldrich.com To obtain the free carboxylic acid from this mixture, a subsequent acidification step with a strong acid is required. beilstein-journals.org

Table 1: General Conditions for Nitrile Hydrolysis This table is a representation of typical, non-optimized conditions for the hydrolysis of nitriles.

Reaction TypeReagentsTypical ConditionsPrimary Product
Acid-Catalyzed HydrolysisH₂O, HCl (aq)Heat (reflux)5,6-Dichloropyrimidine-4-carboxylic acid
Base-Catalyzed Hydrolysis1. NaOH (aq) 2. HCl (aq)1. Heat (reflux) 2. Acidification5,6-Dichloropyrimidine-4-carboxylic acid

The nitrile group can be reduced to afford either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. nih.gov

To synthesize the corresponding primary amine, (5,6-dichloropyrimidin-4-yl)methanamine, a strong reducing agent is required. nih.gov Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, as it is powerful enough to fully reduce the carbon-nitrogen triple bond. nih.govniscpr.res.in The reaction involves the addition of two equivalents of hydride to the nitrile, followed by an aqueous workup to yield the primary amine.

For the partial reduction to an aldehyde, 5,6-dichloropyrimidine-4-carbaldehyde, more specialized reagents are necessary to prevent over-reduction to the amine. nih.gov Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. nih.govniscpr.res.in The reaction is typically carried out at low temperatures, and DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. nih.gov

Table 2: Reagents for Reduction of the Nitrile Group This table outlines common reagents for the reduction of nitriles to amines or aldehydes.

Target ProductReagentAbbreviationReaction Outcome
Primary AmineLithium aluminum hydrideLiAlH₄Complete reduction of the nitrile to a -CH₂NH₂ group.
AldehydeDiisobutylaluminium hydrideDIBAL-HPartial reduction of the nitrile to a -CHO group.

While cycloaddition reactions are a powerful tool in heterocyclic synthesis, the direct participation of the nitrile group of this compound in such reactions is not extensively documented in scientific literature. Nitriles are generally poor dienophiles or dipoles in common cycloaddition pathways like the Diels-Alder reaction. The reactivity of the pyrimidine core, particularly the susceptibility of the C-Cl bonds to nucleophilic substitution, typically dominates the chemistry of this scaffold.

Annulation and Ring-Fused Pyrimidine System Formation

The strategic placement of chloro and cyano substituents on the pyrimidine ring makes this compound an excellent substrate for constructing fused bicyclic systems of significant medicinal and biological interest, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines.

The pyrrolo[2,3-d]pyrimidine core is found in various nucleoside antibiotics and kinase inhibitors. A general and effective strategy to construct this system from this compound involves a sequential nucleophilic substitution and cyclization process.

The synthesis can be initiated by the reaction of this compound with an amino acid ester, such as ethyl aminoacetate, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). This step involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, typically the more reactive C4-chloro group (if it were present, though here substitution occurs at C6), by the amino group of the amino acid ester. The resulting intermediate, an N-(chloropyrimidinyl)amino acid ester, can then undergo an intramolecular condensation reaction. Treatment with a strong base, such as sodium ethoxide, facilitates the Dieckmann-type cyclization, where the enolate of the ester attacks the C5 position of the pyrimidine ring, leading to the formation of the fused pyrrole (B145914) ring after elimination of the second chlorine atom and subsequent tautomerization. This provides a direct route to highly functionalized 7-deazapurine analogues.

Table 3: Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative This table outlines a plausible, non-optimized reaction sequence for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative from a related dichloropyrimidine.

StepReactantsReagents & ConditionsIntermediate/Product
1. SNAr Amination4,6-Dichloropyrimidine (B16783), Ethyl aminoacetateTriethylamine (TEA), Ethanol, RefluxEthyl 2-((6-chloropyrimidin-4-yl)amino)acetate
2. Intramolecular CyclizationEthyl 2-((6-chloropyrimidin-4-yl)amino)acetateSodium ethoxide (NaOEt), Ethanol, Reflux5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a core structure in many biologically active molecules, including dihydrofolate reductase (DHFR) inhibitors used in cancer therapy. The synthesis of these fused systems from this compound can be accomplished through annulation reactions that build the pyridine (B92270) ring onto the existing pyrimidine core.

A prominent method for this transformation is the Friedländer annulation. This approach involves the reaction of the dichloropyrimidine substrate with a compound containing an activated methylene (B1212753) group, such as a ketone, malonate ester, or malononitrile, in the presence of a base. For instance, reacting this compound with a ketone like acetone (B3395972) under basic conditions (e.g., potassium hydroxide in ethanol) can lead to the formation of a pyrido[2,3-d]pyrimidine derivative. The reaction proceeds via initial nucleophilic attack of the ketone enolate at the C6 position, followed by intramolecular cyclization of the intermediate onto the C5 position, and subsequent elimination/aromatization to form the fused pyridine ring. The specific product structure will depend on the precise reaction conditions and the nature of the active methylene compound used.

Table 4: Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative This table outlines a generalized Friedländer-type synthesis for a pyrido[2,3-d]pyrimidine derivative.

Starting MaterialsReagents & ConditionsProduct TypeReference Strategy
5-Amino-4-chloropyrimidine derivative, 1,3-Dicarbonyl compoundBase (e.g., piperidine), Solvent (e.g., Ethanol), HeatSubstituted Pyrido[2,3-d]pyrimidineCondensation/Cyclization
2-Amino-3-cyanopyridine derivative, FormamideHeat (reflux)4-Aminopyrido[2,3-d]pyrimidine
2-Amino-3-cyanopyridine derivative, Urea (B33335) or ThioureaHeat (reflux)4-Amino-2-oxo/thioxopyrido[2,3-d]pyrimidine

Other Heterocyclic Annulations

The construction of fused heterocyclic systems from this compound is a potential yet underexplored area of its chemistry. Heterocyclic annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, would significantly expand the molecular diversity accessible from this starting material. Such fused systems are of great interest in medicinal chemistry and materials science.

Based on the structure of this compound, featuring two reactive chlorine atoms and a cyano group on the pyrimidine ring, several annulation strategies can be envisioned. The C5 and C6 positions, bearing the chloro substituents, are highly electrophilic and susceptible to attack by nucleophiles. The reaction with bifunctional nucleophiles, containing two nucleophilic centers, is a classic strategy for building a fused ring.

While specific research on the heterocyclic annulation reactions of this compound is not extensively documented in publicly available literature, the reactivity of analogous dichloropyrimidine and chloropyridine carbonitriles provides valuable insights into its potential transformations. For instance, reactions with nitrogen-based binucleophiles like hydrazine (B178648) and its derivatives are expected to be a fruitful avenue for creating fused nitrogen-containing heterocycles.

One of the most common annulation reactions for related halopyrimidines is the formation of pyrazolopyrimidines through reaction with hydrazine. In a typical reaction, hydrazine would displace one of the chloro groups, and the resulting hydrazinylpyrimidine would undergo intramolecular cyclization involving the second chloro group or the nitrile function. The reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine, for example, leads to the formation of 3-amino-4-nitropyrazole through a ring transformation, highlighting the reactivity of the pyrimidine ring with hydrazine. scribd.com

Furthermore, the reaction of 2,6-dichloropyridine-4-carbonitrile with hydrazine hydrate (B1144303) has been shown to produce 6-chloro-2-hydrazinopyridine-4-carbonitrile, a key intermediate that can be used for further cyclizations to form fused heterocyclic systems. This suggests that this compound would likely react in a similar manner to form a hydrazinylpyrimidine intermediate, which would be a versatile precursor for pyrimido[5,4-c]pyridazine (B15244889) derivatives. The synthesis of pyrimido[5,4-c]pyridazines has been reported through other routes, indicating the importance of this fused scaffold.

Other potential bifunctional reagents for annulation reactions could include hydroxylamine (B1172632), amidines, and compounds with active methylene groups flanked by nucleophilic sites. These could lead to the formation of isoxazolo[5,4-d]pyrimidines, pyrimido[5,4-d]pyrimidines, and other related fused systems, respectively.

The table below summarizes annulation reactions on related pyrimidine and pyridine structures, which serve as precedents for the potential reactivity of this compound.

Table 1: Examples of Heterocyclic Annulation Reactions on Related Halogenated Heterocycles

Starting MaterialReagent(s)Resulting Fused SystemConditionsReference(s)
4-Methoxy-5-nitropyrimidineHydrazine hydrate3-Amino-4-nitropyrazoleEthanol, < 25°C scribd.com
2,6-Dichloropyridine-4-carbonitrileHydrazine hydrate6-Chloro-2-hydrazinopyridine-4-carbonitrile (intermediate for annulation)DMSO, 0-30°C
4,6-Dichloropyrimidine-5-carbaldehyde2-(2-Hydroxyphenyl)acetonitrilesBenzofuran-fused pyrido[4,3-d]pyrimidinesOne-pot, catalyst-free

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For 5,6-dichloropyrimidine-4-carbonitrile, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the lone proton on the pyrimidine (B1678525) ring. Based on data from analogous compounds like 4,6-dichloropyrimidine (B16783), which exhibits signals for its two ring protons at approximately 8.8 ppm and 7.4 ppm chemicalbook.com, the single proton (H-2) in this compound is anticipated to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom in the molecule. bhu.ac.in The natural abundance of the ¹³C isotope is low (about 1.1%), which means spectra may require more concentrated samples or longer acquisition times. bhu.ac.inhw.ac.uk The chemical shifts provide direct information about the electronic environment of each carbon. bhu.ac.in The carbon atom of the nitrile group (C≡N) is expected to resonate in the 110-120 ppm range. oregonstate.edu The four carbons of the pyrimidine ring will appear in the aromatic region (typically 110-170 ppm), with their exact shifts influenced by the attached chloro and cyano groups. oregonstate.edu Carbons directly bonded to the electronegative chlorine atoms (C-5 and C-6) and nitrogen atoms (C-4) will be shifted downfield. hw.ac.uk Quaternary carbons, such as C-4, C-5, and C-6, typically show weaker signals than protonated carbons. hw.ac.uk

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Notes
¹H (H-2) ~8.8 - 9.2 Singlet The exact shift is influenced by solvent and concentration.
¹³C (C≡N) ~110 - 120 Singlet Characteristic range for a nitrile carbon. oregonstate.edu
¹³C (Ring Carbons) ~120 - 170 4 Singlets Shifts are influenced by electronegative substituents (Cl, N). Quaternary carbons (C4, C5, C6) are expected to be weaker in intensity. hw.ac.ukoregonstate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₅HCl₂N₃, with a monoisotopic mass of approximately 172.95 daltons. uni.lu

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z ≈ 173. The presence of two chlorine atoms would give this peak a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of stable neutral molecules or radicals. libretexts.org For this compound, potential fragmentation could include the loss of a chlorine atom (Cl·), leading to a fragment ion at [M-35]⁺, or the loss of the nitrile group (·CN), resulting in a peak at [M-26]⁺. Further fragmentation of the pyrimidine ring could also occur. Predicted collision cross-section values can be calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Predicted m/z Notes
[M]⁺ ~173 Molecular ion with a characteristic Cl₂ isotope pattern.
[M+H]⁺ 173.96204 Protonated molecule. uni.lu
[M+Na]⁺ 195.94398 Sodium adduct. uni.lu
[M-Cl]⁺ ~138 Loss of one chlorine atom.
[M-CN]⁺ ~147 Loss of the nitrile group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. uobasrah.edu.iq For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The most definitive peak would be the C≡N stretch of the nitrile group, which is expected to appear as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. The aromatic pyrimidine ring would give rise to several bands, including C=C and C=N stretching vibrations typically found in the 1400-1600 cm⁻¹ range. C-H stretching of the single aromatic proton would be observed above 3000 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Data from related compounds, such as 4,6-dichloropyrimidine, can help in assigning these vibrations. nist.gov

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
Nitrile (C≡N) Stretch 2220 - 2260 Sharp, Medium
Aromatic Ring (C=C, C=N) Stretch 1400 - 1600 Multiple bands, Variable
C-Cl Stretch 600 - 800 Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. nih.gov While a specific crystal structure for this compound is not publicly documented, the technique is widely applied to pyrimidine derivatives. researchgate.netresearchgate.net

A crystallographic analysis of this compound would unambiguously provide:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C≡N) and angles within the molecule.

Conformation and Planarity: It would confirm the planarity of the pyrimidine ring and determine the spatial orientation of the chloro and carbonitrile substituents relative to the ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as halogen bonding or π-π stacking, which influence the physical properties of the solid.

This technique provides an unequivocal structural proof that complements the data obtained from spectroscopic methods. nih.gov

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. jh.edursc.org Studies on pyrimidine and its halogenated derivatives have demonstrated the utility of PES in understanding their molecular orbitals and ionization potentials. acs.orgacs.orgnih.gov

For this compound, a PES experiment would provide insight into:

Ionization Energies: The measurement of the binding energies of valence electrons, offering a direct experimental probe of the molecular orbital energy levels.

Substituent Effects: Analysis of how the strongly electron-withdrawing chlorine atoms and the nitrile group affect the electronic structure of the pyrimidine ring. rsc.orgacs.org Halogenation is known to significantly alter the electronic excitation and ionization properties of the pyrimidine core. rsc.org

Molecular Orbitals: The spectrum would reveal the character of the highest occupied molecular orbitals (HOMOs), indicating whether they are primarily located on the pyrimidine ring (π orbitals) or associated with the lone pairs of the nitrogen or chlorine atoms.

This information is crucial for understanding the molecule's reactivity, photochemistry, and interactions with other chemical species. jh.eduacs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound such as 5,6-dichloropyrimidine-4-carbonitrile, DFT calculations can provide deep insights into its fundamental chemical nature.

While direct DFT studies on this compound are scarce, the electronic structure can be inferred from analyses of related chloropyrimidines. nih.govacs.org DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and calculate key electronic properties. nih.gov

The electronic structure is characterized by the distribution of electrons within the molecule. The pyrimidine (B1678525) ring, substituted with electron-withdrawing chlorine atoms and a nitrile group, is expected to be electron-deficient. This influences its reactivity, particularly its susceptibility to nucleophilic attack.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For similar pyrimidine derivatives, the HOMO is typically localized on the pyrimidine ring, while the LUMO may be distributed across the ring and the electron-withdrawing substituents.

Other important descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

For related pyrimidine systems, DFT calculations have shown that such descriptors are invaluable for predicting how the molecule will interact with other chemical species. mdpi.com

Table 1: Predicted Reactivity Descriptors for a Generic Dichloropyrimidine Carbonitrile Isomer (Illustrative)

DescriptorDefinitionPredicted Characteristic
HOMO EnergyEnergy of the highest occupied molecular orbitalModerately low, indicating stable electrons
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLow, indicating susceptibility to nucleophilic attack
HOMO-LUMO Gap (Egap)LUMO Energy - HOMO EnergyRelatively small, suggesting moderate reactivity
Electrophilicity Index (ω)2)/(2η)High, indicating a strong electrophilic character

DFT is a powerful tool for predicting spectroscopic data, which is essential for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov Studies on chloropyrimidines have demonstrated that methods like GIAO-DFT can accurately predict ¹H and ¹³C NMR spectra. nih.govresearchgate.net

For this compound, one would expect distinct signals for each of the carbon and hydrogen atoms in the molecule. The chemical shifts would be heavily influenced by the electron-withdrawing effects of the chlorine and nitrile substituents. The carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield shift, while the carbons bonded to chlorine atoms would also be significantly deshielded. The single proton on the pyrimidine ring would likely show a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the adjacent electronegative nitrogen atoms and chlorine atom.

Recent advancements have integrated machine learning with DFT calculations to improve the accuracy of NMR predictions for small organic molecules. acs.orgnih.gov

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Based on Analogues)

AtomPredicted Chemical Shift Range (ppm)Influencing Factors
C2150-160Adjacent to two N atoms
C4 (attached to CN)120-130Attached to nitrile group and N atom
C5 (attached to Cl)140-150Attached to Cl atom
C6 (attached to Cl)155-165Attached to Cl and adjacent to N atom
CN (Nitrile Carbon)110-120Characteristic shift for nitrile group

DFT calculations are instrumental in mapping out the reaction pathways for chemical transformations. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile. mdpi.com

Computational studies on similar systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, show that SNAr reactions are facilitated by the electron-deficient nature of the pyrimidine ring. mdpi.com DFT can be used to model the energy profile of such a reaction, identifying the transition states and intermediate structures (Meisenheimer complexes). This analysis reveals the activation energy barriers for substitution at different positions, thereby predicting the regioselectivity of the reaction. Given the substitution pattern of this compound, DFT could determine whether the chlorine at C5 or C6 is more susceptible to substitution, which is influenced by both electronic and steric factors.

Molecular Modeling and Simulation

Beyond electronic structure, molecular modeling techniques explore the dynamic and interactive behavior of molecules.

While the pyrimidine ring itself is largely planar and rigid, conformational analysis for this molecule would be relatively straightforward. The primary focus of such a study would be on potential tautomeric forms. Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in heterocyclic chemistry. ju.edu.jonih.gov

For pyrimidine derivatives, keto-enol and amino-imino tautomerism are common. Although this compound does not have hydroxyl or amino groups that typically lead to tautomerism, computational studies can confirm the stability of the given form relative to any hypothetical, less stable tautomers. Computational studies on related compounds, such as 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, have used DFT to calculate the relative stabilities of various isomers and tautomers in both gas phase and solution. nih.gov Such an analysis for this compound would confirm that the depicted structure is indeed the most stable form.

Crystal engineering aims to design and control the assembly of molecules into solid-state structures with desired properties. researchgate.netrsc.orgyoutube.com Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge, a field known as Crystal Structure Prediction (CSP). nih.govucr.edu

For this compound, computational methods can predict how molecules will pack in a crystal lattice. The packing is governed by a balance of intermolecular forces, including:

π-π Stacking: Interactions between the aromatic pyrimidine rings.

Halogen Bonding: Non-covalent interactions involving the chlorine atoms.

Dipole-Dipole Interactions: Arising from the polar C-Cl and C≡N bonds.

C-H···N Interactions: Weak hydrogen bonds between the ring proton and the nitrogen atoms of neighboring molecules.

Studies on isomeric chloropyridine-carbonitriles have shown that the specific arrangement of substituents dramatically alters the packing motifs and intermolecular interactions observed in the crystal structure. nih.gov By calculating the lattice energy of various hypothetical crystal packings, computational models can identify the most energetically favorable polymorphs (different crystal structures of the same compound). This is crucial as different polymorphs can have different physical properties.

Thermodynamic Modeling and Process Simulation

In the chemical industry, the synthesis of complex molecules often involves subsequent purification steps to isolate the product from solvents and byproducts. dtu.dk Distillation is a common purification technique, and its efficiency heavily relies on a thorough understanding of the vapor-liquid equilibrium (VLE) of the mixtures involved. acs.orgdechema.de For many new or specialized chemicals like 4,6-dichloropyrimidine (B16783), experimental VLE data is often scarce, making predictive thermodynamic models invaluable for process design and optimization. nih.govresearchgate.net

Vapor-Liquid Equilibrium (VLE) Studies for Mixture Separation and Purification

The synthesis of 4,6-dichloropyrimidine frequently utilizes monochlorobenzene (MCB) as a solvent. dtu.dk To effectively separate the final product from the solvent via distillation, precise VLE data for the DCP-MCB binary system is crucial. acs.org

Recent research has focused on experimentally determining the isobaric VLE data for the monochlorobenzene-4,6-dichloropyrimidine system at atmospheric pressure (101 kPa). nih.gov These experiments are typically conducted using a modified Gillespie apparatus, which allows for the circulation of both vapor and liquid phases to reach equilibrium. researchgate.net The composition of each phase is then analyzed, often using gas chromatography, to generate the VLE data points. acs.org

The experimental data for the MCB-DCP system demonstrates a consistent and reproducible equilibrium curve. These experimental values are fundamental for validating and refining thermodynamic models used in process simulation software.

Interactive Data Table: Experimental and Calculated VLE Data for the Monochlorobenzene (1) – 4,6-Dichloropyrimidine (2) System at 101 kPa

Temperature (K)Liquid Mole Fraction (x1)Vapor Mole Fraction (y1)Calculated Vapor Mole Fraction (y1, calc)Activity Coefficient (γ1)Activity Coefficient (γ2)
404.61.0001.0001.0001.0007.338
413.20.8980.9870.9851.0012.556
423.20.7690.9650.9631.0111.812
433.20.6380.9340.9321.0341.455
443.20.5100.8910.8891.0761.248
453.20.3860.8260.8241.1491.129
463.20.2670.7220.7201.2721.054
473.20.1540.5590.5571.4921.013
483.20.0500.2980.2961.8891.001
489.50.0000.0000.0002.2211.000

Data sourced from a 2022 study on the VLE of the monochlorobenzene–4,6-dichloropyrimidine binary system. The calculated vapor mole fraction was determined using the COSMO-SAC model, demonstrating a minimal deviation from the experimental data. nih.govacs.org

Application of UNIFAC and COSMO-SAC Models

Given the time and resources required for experimental VLE measurements, computational models that can predict this behavior are essential for chemical engineers. dechema.denih.gov Among the most prominent are the UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) models. acs.orgsci-hub.se

The UNIFAC model is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules of a mixture. dtu.dksci-hub.se This method is widely applicable and can predict deviations from ideal behavior (Raoult's Law). dtu.dk Modified versions of the UNIFAC model have improved its accuracy, especially for mixtures with molecules of different sizes and for describing temperature dependence. dtu.dk

The COSMO-SAC model , an evolution of the COSMO-RS model, uses quantum chemical calculations to determine the screening charges on the surface of a molecule in a virtual conductor. nih.govncu.edu.tw These surface charges are then used in statistical thermodynamics to predict the thermodynamic properties of the liquid phase. nih.gov This "first-principles" approach allows for the estimation of VLE data without the need for experimental results. nih.gov

For the monochlorobenzene–4,6-dichloropyrimidine system, the COSMO-SAC model has been shown to represent the VLE data with high accuracy. nih.govresearchgate.net The calculated values closely match the experimental data, with a minimal deviation, validating its use for process design and simulation involving this and similar chemical systems. acs.org The success of these predictive models provides a powerful tool for the efficient design of separation processes in the chemical industry. sci-hub.se

Interactive Data Table: Comparison of Thermodynamic Models for VLE Prediction

ModelTypeBasis of CalculationKey AdvantagesApplication to DCP-MCB System
UNIFAC Group ContributionPredicts activity coefficients from molecular functional groups. dtu.dkWidely applicable, can handle non-ideal systems, and has been modified for improved accuracy. dtu.dksci-hub.seUsed as a predictive tool when experimental data is unavailable. dtu.dkacs.org
COSMO-SAC First PrinciplesUses quantum chemistry and statistical thermodynamics to predict properties. nih.govHighly accurate, does not require experimental data for prediction, links microscopic and macroscopic properties. nih.govnih.govFound to represent the experimental VLE data for the DCP-MCB system with high accuracy. nih.govresearchgate.net

Academic and Research Applications of Dichloropyrimidine Carbonitriles As Scaffolds

Crystal Engineering and Supramolecular Chemistry with Pyrimidine (B1678525) Derivatives

The field of crystal engineering focuses on the rational design and synthesis of solid-state structures with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of crystalline lattices. Pyrimidine derivatives, including dichloropyrimidine carbonitriles, are valuable scaffolds in this discipline due to their specific electronic and steric properties, which allow for a range of predictable non-covalent interactions.

The primary forces at play in the supramolecular assembly of pyrimidine-based structures are hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govlibretexts.org The nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors, while substituents on the ring can act as hydrogen bond donors. The presence of halogen atoms, such as chlorine, introduces the possibility of halogen bonding, a highly directional interaction between the electrophilic region of the halogen and a nucleophile. nih.gov The aromatic nature of the pyrimidine ring also facilitates π-π stacking, further stabilizing the crystal structure.

Research into related compounds provides insight into how 5,6-dichloropyrimidine-4-carbonitrile might behave in a crystalline environment. For instance, studies on 2,4-dichloropyrimidine (B19661) have shown that the chlorine atoms can be sequentially substituted, allowing for the synthesis of complex, functionalized molecules. researchgate.net This reactivity is crucial for creating co-crystals, where the pyrimidine scaffold is combined with other molecules to form a new crystalline solid with tailored properties. nih.goviqpc.com

The nitrile group (-C≡N) is a particularly interesting functional group in crystal engineering. It is a weak hydrogen bond acceptor and can also participate in other types of non-covalent interactions. In the context of pyrimidine-5-carbonitriles, the cyano moiety has been shown to be important for biological activity, which is often mediated by specific intermolecular interactions in the active sites of enzymes. nih.gov Molecular docking studies of pyrimidine-5-carbonitrile derivatives have revealed their ability to form stable hydrogen bonds and π-π linkages. nih.govresearchgate.net

Future Research Directions and Challenges for 5,6 Dichloropyrimidine 4 Carbonitrile

Exploration of Undiscovered Reactivity Patterns

The arrangement of two adjacent chloro substituents and a nitrile group on the pyrimidine (B1678525) ring of 5,6-dichloropyrimidine-4-carbonitrile suggests unique and unexplored reactivity. A primary research focus should be the systematic investigation of its behavior in various chemical transformations.

Detailed research into its susceptibility to nucleophilic aromatic substitution (SNAr) is paramount. Understanding the regioselectivity of these reactions is crucial. Will substitution occur preferentially at the C5 or C6 position, and how will the nitrile group influence the reaction outcome? Comparative studies with its isomers, such as 4,6-dichloropyrimidine-5-carbonitrile (B1297664), would provide valuable insights into the electronic and steric effects governing its reactivity. mdpi.comnih.gov

Furthermore, the potential for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, should be thoroughly investigated. These reactions could pave the way for the synthesis of a diverse library of substituted pyrimidine derivatives with potential applications in medicinal chemistry and materials science. The unique substitution pattern may lead to novel catalytic cycles or unexpected reaction pathways that differ from more common dichloropyrimidine isomers.

Development of More Efficient and Sustainable Synthetic Routes

A significant hurdle in the study of this compound is the apparent lack of established and optimized synthetic protocols. While general methods for the synthesis of dichloropyrimidines exist, such as the chlorination of dihydroxypyrimidines using reagents like phosphorus oxychloride or thionyl chloride, these methods have not been specifically reported for this isomer. google.comgoogle.com

Future research must focus on developing robust, scalable, and sustainable synthetic routes. This includes exploring greener reaction conditions, minimizing the use of hazardous reagents, and optimizing reaction yields. researchgate.netrsc.orgpowertechjournal.com Investigating one-pot or multicomponent reaction strategies could also provide more efficient pathways to this target molecule. A key challenge will be the selective introduction of the nitrile group at the C4 position in the presence of the two chloro substituents. The development of a reliable synthesis is the gateway to all other areas of research for this compound.

Integration into Novel Material Science Applications

The unique electronic properties endowed by the dichlorinated and cyanated pyrimidine ring make this compound a potential building block for novel materials. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro and cyano groups, could be exploited in the design of organic electronic materials, such as n-type semiconductors for organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs).

Research should be directed towards incorporating this molecule into polymeric structures or as a core component in the synthesis of functional dyes and pigments. The presence of two reactive chlorine atoms provides handles for polymerization or for tuning the optical and electronic properties through substitution reactions. The nitrile group can also participate in various chemical transformations to further modify the material's properties.

Advanced Computational Characterization and Prediction

In the absence of extensive experimental data, advanced computational chemistry can play a pivotal role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine its molecular geometry, electronic structure, and vibrational frequencies.

Furthermore, computational models can predict its reactivity in various chemical reactions, providing insights into reaction mechanisms and regioselectivity. For instance, calculating the partial atomic charges and the energies of possible intermediates in SNAr reactions could guide experimental design. Molecular dynamics simulations could be used to understand its behavior in different solvent environments and to predict its potential for self-assembly in the solid state, which is crucial for material science applications. These computational studies would not only fill the current knowledge gap but also accelerate the experimental exploration of this promising molecule.

Q & A

Q. Basic Research Focus

  • Chromatography : HPLC (C18 column, MeOH/H₂O gradient) with UV detection (λ = 254 nm) identifies impurities.
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
  • Mass spectrometry : High-resolution ESI-MS ensures molecular ion consistency (e.g., [M+H]⁺ = 187.9704 Da) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Focus
Crystallization difficulties arise from low melting points and polymorphism:

  • Solvent screening : Use mixed solvents (e.g., EtOH/H₂O) for slow evaporation.
  • Seeding techniques : Introduce microcrystals to induce nucleation.
  • Cryocrystallography : Collect data at 100 K to stabilize crystal lattices .

How does this compound serve as a precursor in medicinal chemistry?

Basic Research Focus
The compound is a versatile intermediate for:

  • Antiviral agents : Functionalization at position 4 (nitrile → amidine) enhances binding to viral proteases .
  • Kinase inhibitors : Substitution at positions 5/6 with heterocycles (e.g., thiophene) modulates ATP-binding affinity .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of toxic vapors.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.